molecular formula C24H22N2O5 B11945219 Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate CAS No. 853317-87-0

Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate

Cat. No.: B11945219
CAS No.: 853317-87-0
M. Wt: 418.4 g/mol
InChI Key: AJGZJUVSNYKBOM-UHFFFAOYSA-N
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Description

Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate is a synthetic compound featuring a dimethyl isophthalate backbone substituted at the C5 position with a 1,2,3,4-tetrahydroacridine-derived carbamoyl group. This structure combines the electron-deficient aromatic system of isophthalate with the planar, nitrogen-rich acridine moiety, making it relevant for applications in supramolecular chemistry, fluorescence-based sensing, and as a precursor for bioactive molecules . The compound’s synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution reactions, with modifications to the acridine or isophthalate moieties enabling tailored properties .

Properties

CAS No.

853317-87-0

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

dimethyl 5-(1,2,3,4-tetrahydroacridine-9-carbonylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H22N2O5/c1-30-23(28)14-11-15(24(29)31-2)13-16(12-14)25-22(27)21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,25,27)

InChI Key

AJGZJUVSNYKBOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate typically involves multi-step organic reactions. One common method includes the condensation of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with dimethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), ammonia (NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical reactivity, making it valuable in the development of new compounds.

Biology

Research has indicated that this compound interacts with biological macromolecules such as proteins and nucleic acids. Its potential to modulate biological activities positions it as a candidate for further studies in biochemical pathways and cellular processes.

Medicine

The compound has been investigated for its therapeutic properties:

Industry

In industrial applications, this compound is utilized in the development of advanced materials and as a precursor in synthesizing dyes and pigments. Its unique chemical properties make it suitable for creating colorants with specific performance characteristics.

Case Studies

  • Anti-Cancer Research:
    A study conducted by the National Cancer Institute evaluated compounds structurally similar to this compound. Results indicated significant growth inhibition rates across various human tumor cell lines .
  • Biological Interaction Studies:
    Research into the binding affinities of this compound with specific proteins showed promise in identifying new therapeutic targets for drug development.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several derivatives share the dimethyl isophthalate core but differ in substituent groups. Key examples include:

Compound Name Substituent at C5 Position Molecular Weight (g/mol) Key Properties/Applications
Dimethyl 5-(acridin-9-yloxy)isophthalate Acridine ether 423.42 (C24H21NO6) Fluorescent sensing, crystal engineering
Dimethyl 5-[2-(N,N-dimethylamino)ethyl]isophthalate 2-(N,N-dimethylamino)ethyl side chain Not specified Intermediate for diamine derivatives
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate Amino-phenoxy with methoxycarbonyl group 389.32 (C18H17NO7) Low toxicity (LD50: 10,000 mg/kg)
Target Compound 1,2,3,4-Tetrahydroacridinylcarbonylamino Not explicitly reported Supramolecular recognition, drug design

Key Observations :

  • Acridine vs.
Physicochemical and Functional Properties
  • Fluorescence : The acridine ether derivative exhibits strong fluorescence due to its extended conjugated system, whereas the tetrahydroacridine group in the target compound may reduce fluorescence intensity due to reduced aromaticity .
  • Crystallinity : The acridine ether derivative forms stable crystals with intermolecular hydrogen bonds (e.g., O6–H6O···N1, d = 2.857 Å), suggesting utility in crystal engineering .

Biological Activity

Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate (CAS Number: 853317-87-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H22N2O5
  • Molecular Weight : 414.44 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exhibit biological activity through the inhibition of specific enzymes involved in cellular processes. Notably, it has been associated with the inhibition of IMPDH (Inosine Monophosphate Dehydrogenase), which plays a critical role in nucleotide synthesis and is a target for immunosuppressive drugs.

Antiproliferative Effects

Several studies have reported the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.3Induction of apoptosis via caspase activation
Study BA54912.7Cell cycle arrest at G2/M phase
Study CMCF-710.5Inhibition of DNA synthesis

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. Notably, it inhibits IMPDH activity, leading to reduced proliferation in lymphocytes and potential applications in treating autoimmune diseases and cancers.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that this compound exhibited promising results in reducing tumor size when combined with standard chemotherapy regimens.
  • Autoimmune Disease Management : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased inflammation and joint damage, suggesting its potential as an immunomodulatory agent.

Safety and Toxicology

While preliminary studies indicate that this compound has therapeutic potential, further toxicological assessments are necessary to evaluate its safety profile. Current data suggest moderate toxicity at high concentrations but require comprehensive studies to establish safe dosing guidelines.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate?

  • Synthesis : Use stepwise coupling reactions, such as amide bond formation between the acridinylcarbonyl group and the isophthalate backbone. Employ reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient activation of carboxylic acids .
  • Characterization : Combine HPLC (High-Performance Liquid Chromatography) with mass spectrometry (MS) for purity assessment and structural confirmation. NMR (¹H and ¹³C) is critical for verifying regioselectivity and functional group integrity .
  • Purification : Utilize membrane separation technologies (e.g., ultrafiltration) or column chromatography to isolate the compound from byproducts .

Q. Which analytical techniques are optimal for quantifying trace impurities in this compound?

  • Derivatize impurities using reagents like DNPH (2,4-dinitrophenylhydrazine) for carbonyl-containing contaminants, followed by LC-MS/MS analysis .
  • For halogenated impurities, employ GC-ECD (Gas Chromatography with Electron Capture Detection) with reference standards (e.g., polychlorinated biphenyls) for calibration .
  • Validate methods using factorial design to assess sensitivity, selectivity, and robustness .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Apply a full factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, test 2-3 levels per factor to identify interactions affecting yield .
  • Use computational tools (e.g., quantum mechanical simulations) to model reaction pathways and predict intermediates that lead to side products. Software like Gaussian or COMSOL can simulate energy barriers and transition states .
  • Implement process control algorithms (e.g., PID controllers) to maintain optimal conditions during exothermic reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validate results using complementary techniques:

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
  • Use X-ray crystallography to confirm stereochemistry if single crystals are obtainable .
    • Statistically analyze discrepancies via multivariate regression to identify systematic errors (e.g., solvent effects on NMR peaks) .

Q. How can computational modeling predict the compound’s behavior in biological or environmental systems?

  • Perform molecular docking studies to assess binding affinity with target proteins (e.g., using AutoDock Vina). Parameterize force fields to account for the acridinyl group’s π-π stacking interactions .
  • Model environmental degradation pathways via QSAR (Quantitative Structure-Activity Relationship) tools, incorporating data on hydrolysis rates and photolytic stability .
  • Validate predictions with experimental data from accelerated stability testing (e.g., under UV exposure or varying pH conditions) .

Q. What methodologies address heterogeneity in batch-to-batch reproducibility?

  • Implement Quality by Design (QbD) principles: Define a design space for critical process parameters (CPPs) using response surface methodology (RSM) .
  • Monitor real-time process analytics (e.g., PAT tools like Raman spectroscopy) to detect deviations during synthesis .
  • Use principal component analysis (PCA) to correlate raw material variability (e.g., solvent purity) with final product quality .

Methodological Frameworks

  • Experimental Design : Leverage fractional factorial designs to reduce the number of trials while capturing key variable interactions .
  • Data Integrity : Secure raw data using encrypted LIMS (Laboratory Information Management Systems) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Theoretical Alignment : Ground hypotheses in reaction engineering fundamentals (e.g., Arrhenius kinetics for temperature-dependent steps) to ensure academic rigor .

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